PAR4 Antagonist Activity: Sub-100 nM Potency in Human Platelet Functional Assays
2-Chloro-N-(1-ethyl-1H-pyrazol-4-yl)acetamide demonstrates antagonist activity at protease-activated receptor 4 (PAR4) in human platelets with an IC₅₀ of 72-73 nM [1]. This contrasts with its markedly reduced activity against γ-thrombin-induced PAR4 activation, where the IC₅₀ exceeds 10,000 nM (10 μM) [1]. The 140-fold differential in potency between activating peptide-induced and γ-thrombin-induced responses indicates a competitive antagonist mechanism selective for the ligand-binding modality rather than general PAR4 blockade.
| Evidence Dimension | PAR4 antagonist activity (IC₅₀) |
|---|---|
| Target Compound Data | 72-73 nM (activating peptide-induced PAC1 binding response) |
| Comparator Or Baseline | Target compound under alternative activation condition: >10,000 nM (γ-thrombin-induced PAC1 binding response) |
| Quantified Difference | >137-fold reduction in potency (72 nM vs. >10,000 nM) |
| Conditions | Human platelets; preincubation 20 min; PAC1 binding response assay |
Why This Matters
This activation-mode selectivity profile defines the compound's utility for competitive PAR4 antagonist screening versus orthosteric thrombin-site blockers, a critical distinction for cardiovascular research programs seeking to avoid bleeding risks associated with non-selective PAR4 inhibition.
- [1] BindingDB. BDBM50199428 (CHEMBL3890362). IC₅₀ = 72 nM and 73 nM for PAR4 antagonist activity (activating peptide-induced); IC₅₀ = 10,000 nM for γ-thrombin-induced PAR4 activation. Accessed 2025. View Source
